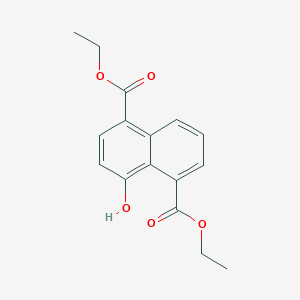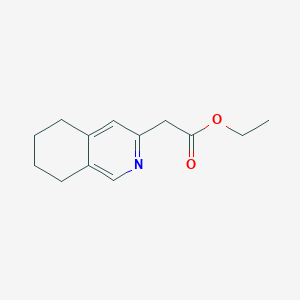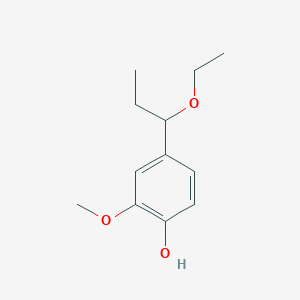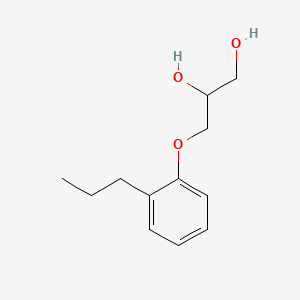
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate is an organic compound with the molecular formula C16H16O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a hydroxyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxynaphthalene-1,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact. Advanced purification techniques such as column chromatography and distillation are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Diethyl 4-oxonaphthalene-1,5-dicarboxylate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used
Applications De Recherche Scientifique
Diethyl 4-hydroxynaphthalene-1,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl 4-hydroxynaphthalene-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic acid: An isomer with similar structural features but different chemical properties.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A compound with similar ester groups but different core structure
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
63257-12-5 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
diethyl 4-hydroxynaphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)11-8-9-13(17)14-10(11)6-5-7-12(14)16(19)21-4-2/h5-9,17H,3-4H2,1-2H3 |
Clé InChI |
BIFDDRSAAIUNTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=C(C2=C(C=C1)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)



